2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid
Overview
Description
2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Base-Promoted Rearrangement
This compound undergoes a base-promoted rearrangement, offering insights into the synthesis of various cage-like structures. For instance, the reaction with sodium hydroxide leads to derivatives like 11-oxa-3,4,5-exo-6-tetrachloropentacyclo undecane-endo-3-carboxylic acid, demonstrating the compound's reactivity and potential as a precursor for more complex structures (Marchand & Chou, 1975).
Heterocyclic Compound Synthesis
The compound serves as a basis for synthesizing a range of heterocyclic compounds with potential biological activity. This includes the synthesis of novel N-substituted ethyl carboxylates and acetates, highlighting its versatility as a chemical scaffold (Kuran et al., 2013).
Intramolecular Cycloaddition
Intramolecular [4+2] cycloaddition of related fulvenes creates unique bridged tricyclic ring systems, demonstrating the compound's potential in constructing complex molecular architectures (Shanmugasundaram & Raghunathan, 1999).
Diels-Alder Reaction Derivatives
Diels-Alder reactions involving this compound lead to polycyclic structures with distinctive conformations. This showcases the compound's utility in stereochemical studies and in synthesizing complex molecular frameworks (Zukerman-Schpector et al., 2001).
Pharmaceutical and Biological Research
Cytotoxic Properties Evaluation
Compounds derived from this acid have been evaluated for their cytotoxic properties in various cell lines, contributing to the understanding of its potential therapeutic applications (Kuran et al., 2013).
Chemical Reactivity Studies
Studies on the chemical reactivity of derivatives of this compound, such as conversion into acyl chlorides and simple amides, provide valuable insights into its potential pharmaceutical applications (Оkovytaya & Tarabara, 2014).
Intermolecular Character of Reactions
Investigating the reactions between derivatives of this compound and other chemicals, such as p-nitrophenyl azide, enhances understanding of its intermolecular interactions and potential in drug development (Tarabara et al., 2009).
Properties
IUPAC Name |
2,3-dioxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-10-8-5-7(12(16)17)4-6-2-1-3-13(9(6)8)11(10)15/h4-5H,1-3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHSGBUGTHYKCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C(=O)O)C(=O)C(=O)N3C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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